Ethyl red

Analytical Chemistry Acid-Base Titration pH Indicators

Researchers titrating weak acids often encounter systematic underestimation when methyl red (pKa 5.0) changes color prematurely. Ethyl Red (CAS 76058-33-8) addresses this with a pKa of 5.42, aligning its transition midpoint with the equivalence point of weak acids and pharmaceutical intermediates. • pKa 5.42 enables accurate weak acid quantification where methyl red fails • Lower molar extinction coefficient (19,000 vs. 21,900 M⁻¹cm⁻¹) prevents detector saturation in UV-Vis spectrophotometry • TiO₂ adsorption equilibrium constant K = 1.8 × 10⁴ M⁻¹ - double that of carminic acid - ensures efficient dye loading for DSSC photoanode sensitization

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
CAS No. 76058-33-8
Cat. No. B1210116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl red
CAS76058-33-8
Synonymsethyl red
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)
InChIKeyHBRCDTRQDHMTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Red Properties and Procurement


Ethyl red (CAS 76058-33-8), also known as 2-[4-(diethylamino)phenylazo]benzoic acid or Diethyl red, is a synthetic azo dye with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound functions primarily as a pH indicator, transitioning from red in acidic environments (pH 4.5) to yellow in neutral to basic conditions (pH 6.5) , and exhibits a pKa of 5.42 at 25 °C . Its core chemical structure is characterized by a diethylamino-substituted phenyl ring linked via an azo bond to a benzoic acid moiety. Ethyl red is a dark red to purple powder, demonstrates limited solubility in water but dissolves in organic solvents like ethanol and benzene, and has an absorption maximum (λmax) at approximately 447 nm [1].

pH Indicator with transition midpoint near pH 5.4 for weak acid titrations
UV-Vis Absorbance maximum ~447 nm; supports spectrophotometric quantitative assays
DSSC Ortho-isomer adsorbent for TiO₂ sensitization research in dye-sensitized solar cells

Substitution Limitations of Ethyl Red


Direct substitution of ethyl red with its closest structural analogs, such as methyl red or propyl red, is not chemically valid due to quantifiable differences in their core physical and spectral properties. The key differentiator is the variation in the N-alkyl chain length, which directly impacts pKa and solubility. Ethyl red, with a pKa of 5.42 [1], requires a higher pH for its midpoint of color transition compared to methyl red (pKa 5.0-5.1) [2]. Furthermore, their molar extinction coefficients differ significantly, with ethyl red exhibiting a value of 19,000 M⁻¹cm⁻¹ compared to 21,900 M⁻¹cm⁻¹ for methyl red at 440 nm [3]. These fundamental differences mean that substituting one indicator for another will result in altered titration endpoints, inaccurate spectroscopic quantitation, and potentially misleading visual color assessments in complex assays.

Property
Ethyl Red
Methyl Red
Transition midpoint
Higher (near pH 5.4)
Lower (near pH 5.0–5.1)
Molar extinction
Lower UV-Vis absorptivity
Higher UV-Vis absorptivity

Direct substitution may shift titration endpoints and alter UV-Vis sensitivity; verify endpoint alignment and linear range requirements.

Ethyl Red: Quantitative Evidence


Higher pKa and Transition Midpoint vs. Methyl Red

The acid dissociation constant (pKa) is a critical parameter governing the pH range over which an indicator's color transition occurs. Ethyl red demonstrates a pKa of 5.42 at 25 °C, which is significantly higher than that of its primary structural analog, methyl red, whose pKa is reported between 5.0 and 5.1 [1] [2]. This difference shifts the ethyl red transition midpoint (the pH at which [HIn] = [In⁻]) to a higher pH. While both compounds share a similar pH transition range (approximately 4.2 to 6.5 for methyl red, 4.5 to 6.5 for ethyl red), the shift in pKa provides ethyl red with a distinct operational window that is better suited for analytical systems with equivalence points closer to pH 5.4 .

pKa Shift
Reported
ΔpKa +0.32 to +0.42
Reported higher transition midpoint supports weak acid titration endpoint detection.
Aqueous solution, 25 °C
Analytical Chemistry Acid-Base Titration pH Indicators

Lower Molar Extinction Coefficient vs. Methyl Red

When utilizing azo dyes for quantitative spectrophotometric assays, the molar extinction coefficient (ε) is a direct determinant of analytical sensitivity and linear dynamic range. A comparative analysis reveals that ethyl red has a molar extinction coefficient of 19,000 M⁻¹cm⁻¹ at 440 nm [1]. This value is approximately 13% lower than that of methyl red, which exhibits a coefficient of 21,900 M⁻¹cm⁻¹ under the same conditions [1]. While methyl red offers higher sensitivity, the lower absorptivity of ethyl red can be advantageous in concentrated samples by mitigating absorbance saturation and extending the measurable concentration range without requiring dilution.

Molar Extinction
Reported
ε 19,000 vs 21,900 M⁻¹cm⁻¹
Reported lower absorptivity may extend linear range in concentrated samples without dilution.
λ 440 nm
UV-Vis Spectroscopy Quantitative Analysis Photometry

Stronger TiO₂ Adsorption vs. Carminic Acid

In the context of dye-sensitized solar cells (DSSCs), the anchoring strength and surface coverage of the sensitizer dye on the TiO₂ photoanode are critical for electron injection efficiency. Second harmonic scattering (SHS) measurements characterizing dye adsorption onto TiO₂ particles in aprotic solvents indicate that ethyl red adsorbs more strongly than carminic acid [1]. Quantitative analysis shows that ethyl red achieves an equilibrium constant for adsorption to TiO₂ of K = 1.8 × 10⁴ M⁻¹, which is approximately twice the value observed for carminic acid (K = 9 × 10³ M⁻¹) under identical conditions [1]. This superior surface interaction is attributed to the specific orientation of the ortho-carboxylate anchoring group in ethyl red.

TiO₂ Adsorption
Head-to-head
K 1.8×10⁴ vs 9×10³ M⁻¹
Reported higher adsorption ranking supports DSSC sensitizer loading studies.
SHS measurement, aprotic solvent
Dye-Sensitized Solar Cells Materials Science Photovoltaics

Ortho vs. Para Isomer Adsorption Kinetics

The performance of ethyl red as a DSSC sensitizer is highly dependent on its isomeric form. Direct comparative studies using second harmonic scattering (SHS) have quantified the adsorption behavior of para-ethyl red (p-ER) and ortho-ethyl red (o-ER) onto TiO₂ surfaces [1]. The ortho isomer (o-ER), which is the primary structural form of ethyl red (CAS 76058-33-8) characterized by the carboxylic acid group adjacent to the azo bond, adsorbs with a rate constant of k_ads = 2.5 × 10³ M⁻¹s⁻¹ and achieves a maximum surface coverage of 0.85 monolayers. In contrast, the para isomer (p-ER) exhibits a slower adsorption rate (k_ads = 1.1 × 10³ M⁻¹s⁻¹) and lower ultimate coverage (0.62 monolayers) due to steric hindrance [1]. This demonstrates that the specific molecular geometry of ethyl red (o-ER) is intrinsically optimized for rapid and complete surface anchoring.

Isomer Kinetics
Head-to-head
o-ER 2.27× faster, +37% coverage
Ortho-isomer form supports rapid TiO₂ surface anchoring in DSSC research.
SHS, aprotic solvent
Dye-Sensitized Solar Cells Surface Chemistry Molecular Isomerism

Ethyl Red Application Scenarios


Precision Weak Acid Titration

Ethyl red is the preferred indicator for acid-base titrations where the equivalence point lies between pH 5.0 and 5.8. As demonstrated by its pKa of 5.42 [1], the color transition midpoint is shifted higher than that of methyl red (pKa 5.0-5.1) [2]. This makes ethyl red particularly suitable for determining weak acids, such as acetic acid or certain pharmaceutical intermediates, where the inflection point of the titration curve aligns more closely with the ethyl red transition. Using methyl red in such systems would result in a premature color change and a systematic underestimation of the acid concentration.

Spectrophotometric Analysis of Concentrated Samples

In quantitative UV-Vis spectrophotometry, ethyl red is advantageous when analyzing samples with relatively high concentrations of analyte. Its lower molar extinction coefficient of 19,000 M⁻¹cm⁻¹ at 440 nm, compared to 21,900 M⁻¹cm⁻¹ for methyl red [3], reduces the risk of exceeding the linear response region of the detector (typically absorbance > 2.0). This allows researchers to measure a wider range of concentrations directly without performing serial dilutions, thereby minimizing volumetric errors and streamlining workflows in high-throughput analytical labs.

Rapid TiO₂ Sensitization for DSSCs

For DSSC research and development, ethyl red (specifically its ortho-isomer, CAS 76058-33-8) is a compelling candidate for photoanode sensitization due to its superior adsorption characteristics. Direct evidence shows that ethyl red adsorbs to TiO₂ with an equilibrium constant of 1.8 × 10⁴ M⁻¹, which is twice that of the alternative sensitizer carminic acid (K = 9 × 10³ M⁻¹) [4]. Furthermore, its adsorption kinetics are rapid, achieving high surface coverage. These properties ensure efficient dye loading, a critical step in assembling functional DSSCs, and make ethyl red a reliable model compound for studying structure-property relationships in photovoltaic sensitizers.

Application
Selection Property
Validation Focus
Weak acid titration endpoint detection
pH indicator with mid-transition near 5.4
Endpoint alignment with weak acid equivalence points
UV-Vis spectrophotometry of concentrated samples
Reported lower molar extinction coefficient
Extended linear range without dilution
TiO₂ sensitization for DSSC research
Ortho-isomer adsorption kinetics
Surface coverage and dye loading efficiency

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